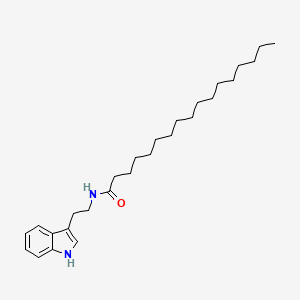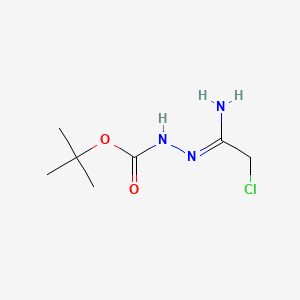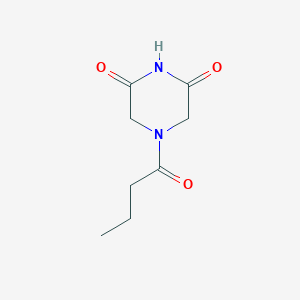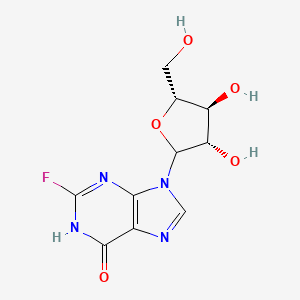
5H-DIBENZO(a,d)CYCLOHEPTENE-4-METHYLAMINE, 10,11-DIHYDRO-N-METHYL-5-METHYLENE-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-DIBENZO(a,d)CYCLOHEPTENE-4-METHYLAMINE, 10,11-DIHYDRO-N-METHYL-5-METHYLENE- is a complex organic compound belonging to the class of dibenzo[a,d]cycloheptenes These compounds are characterized by their unique tricyclic structure, which includes two benzene rings fused to a seven-membered cycloheptene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-DIBENZO(a,d)CYCLOHEPTENE-4-METHYLAMINE, 10,11-DIHYDRO-N-METHYL-5-METHYLENE- can be achieved through a formal [5 + 2] annulation reaction. This method involves the reaction of ortho-aryl alkynyl benzyl alcohols with arenes in the presence of trifluoromethanesulfonic anhydride (Tf2O). The reaction proceeds via an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization, resulting in the formation of the desired dibenzo[a,d]cycloheptene structure .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5H-DIBENZO(a,d)CYCLOHEPTENE-4-METHYLAMINE, 10,11-DIHYDRO-N-METHYL-5-METHYLENE- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5H-DIBENZO(a,d)CYCLOHEPTENE-4-METHYLAMINE, 10,11-DIHYDRO-N-METHYL-5-METHYLENE- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-DIBENZO(a,d)CYCLOHEPTENE-4-METHYLAMINE, 10,11-DIHYDRO-N-METHYL-5-METHYLENE- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Dibenzo[a,d]cycloheptatriene
- Dibenzo[a,e]cycloheptatriene
- Suberene
- 1,2:5,6-Dibenzcycloheptatriene
- 1,2:5,6-Dibenzotropilidene
Uniqueness
5H-DIBENZO(a,d)CYCLOHEPTENE-4-METHYLAMINE, 10,11-DIHYDRO-N-METHYL-5-METHYLENE- is unique due to its specific structural features and the presence of the methylamine and methylene groups
Properties
CAS No. |
36065-47-1 |
|---|---|
Molecular Formula |
C18H19N |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
N-methyl-1-(2-methylidene-4-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methanamine |
InChI |
InChI=1S/C18H19N/c1-13-17-9-4-3-6-14(17)10-11-15-7-5-8-16(12-19-2)18(13)15/h3-9,19H,1,10-12H2,2H3 |
InChI Key |
RDPWYSJKXHFDNV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=CC2=C1C(=C)C3=CC=CC=C3CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine](/img/structure/B13832014.png)
![(1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid](/img/structure/B13832016.png)








![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)
